molecular formula C9H9Cl2NO2 B016861 2-amino-3-(2,3-dichlorophenyl)propanoic Acid CAS No. 110300-04-4

2-amino-3-(2,3-dichlorophenyl)propanoic Acid

Cat. No. B016861
M. Wt: 234.08 g/mol
InChI Key: NVDAAIHKUHFKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chlorophenyl propanoic acid derivatives involves multi-step chemical processes that often include reactions such as condensation, chlorination, and esterification. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs has been described, showcasing methods to produce compounds with potential GABA B receptor antagonistic activity (Abbenante, Hughes, & Prager, 1997).

Molecular Structure Analysis

Molecular docking and vibrational studies provide insights into the structural characteristics of chlorophenyl amino acids. Spectroscopic and structural investigations have been conducted using experimental spectra and theoretical calculations, revealing the stability and reactivity of these molecules (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

Research into the chemical reactions and properties of these compounds includes the synthesis and analysis of derivatives that exhibit varying degrees of reactivity and stability. The creation of esters and amides from these acids illustrates the versatility and reactivity of the carboxylic acid group in forming new compounds with potential biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how these compounds interact in different environments. For example, the crystal structure and stereochemistry of ethyl derivatives have been characterized, highlighting the importance of solid-state forms in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

Advanced Oxidation Processes in Wastewater Treatment

2-Amino-3-(2,3-dichlorophenyl)propanoic acid has been studied in the context of advanced oxidation processes for wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of similar compounds by Fe3+-catalyzed hydrogen peroxide, which is relevant for understanding the breakdown and removal of such chemicals in wastewater treatment systems (Sun & Pignatello, 1993).

Synthesis and Receptor Antagonist Potential

The synthesis of compounds closely related to 2-amino-3-(2,3-dichlorophenyl)propanoic acid has been explored for their potential as GABA receptor antagonists. Research by Abbenante, Hughes, and Prager (1997) into the synthesis of similar chlorinated acids provides insight into their weak antagonistic properties at GABAB receptors, indicating potential pharmacological applications (Abbenante et al., 1997).

Fluorescence Derivatisation in Biological Assays

The use of derivatisation agents related to 2-amino-3-(2,3-dichlorophenyl)propanoic acid for fluorescence in biological assays has been studied. Frade et al. (2007) explored the coupling of naphthalen-1-ylamino propanoic acid with amino acids, resulting in derivatives with strong fluorescence suitable for biological assays (Frade et al., 2007).

Molecular Docking and Biological Activity Studies

Vanasundari et al. (2018) conducted studies on the spectroscopic and structural properties of compounds structurally similar to 2-amino-3-(2,3-dichlorophenyl)propanoic acid. Their research included molecular docking studies, indicating the potential biological activities of these compounds, especially in inhibiting growth factors like PIGF-1 (Vanasundari et al., 2018).

Photodegradation Studies

The photodegradation of related compounds has been researched to understand their behavior under various environmental conditions. Meunier, Gauvin, and Boule (2002) studied the photochemical behavior of dichlorprop in aqueous solutions, providing insights into the degradation pathways of similar compounds (Meunier et al., 2002).

properties

IUPAC Name

2-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDAAIHKUHFKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,3-dichlorophenyl)propanoic Acid

CAS RN

110300-04-4
Record name 2,3-Dichlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110300-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Reactant of Route 2
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Reactant of Route 3
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Reactant of Route 4
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Reactant of Route 5
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Reactant of Route 6
2-amino-3-(2,3-dichlorophenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.